N-Myristoyltransferase Substrate Specificity: Chain Length Selectivity
Myristic acid is the exclusive fatty acid substrate for N-myristoyltransferase (NMT), which attaches the myristoyl group to nascent proteins. This enzyme exhibits absolute chain-length specificity. In vitro studies demonstrate that while NMT efficiently uses myristoyl-CoA (14:0), it does not use lauroyl-CoA (12:0) or palmitoyl-CoA (16:0) at any detectable level [1]. This contrasts sharply with other acyltransferases that exhibit broader substrate tolerance.
| Evidence Dimension | Enzyme substrate specificity |
|---|---|
| Target Compound Data | NMT efficiently utilizes myristoyl-CoA (14:0) |
| Comparator Or Baseline | Lauroyl-CoA (12:0) and palmitoyl-CoA (16:0) are not utilized by NMT at detectable levels |
| Quantified Difference | Absolute discrimination: 14:0 is a substrate; 12:0 and 16:0 are not |
| Conditions | In vitro NMT assay using purified enzyme and synthetic acyl-CoA thioesters |
Why This Matters
For experiments requiring specific protein myristoylation (e.g., membrane targeting studies, viral assembly assays), only myristic acid will work; lauric or palmitic acid will yield false-negative results.
- [1] Heuckeroth RO, et al. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation. Proc Natl Acad Sci U S A. 1988;85(23):8795-8799. View Source
